

Technical Guide: 2-(5-Bromopyridin-2-yl)ethanol (CAS No. 1206968-77-5)

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Compound of Interest

Compound Name: 2-(5-Bromopyridin-2-yl)ethanol

Cat. No.: B572461

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-(5-Bromopyridin-2-yl)ethanol**, a key building block in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this document combines reported information with well-established chemical principles to offer a thorough resource for its synthesis, properties, and potential applications in drug discovery.

Chemical Properties and Data

2-(5-Bromopyridin-2-yl)ethanol is a functionalized pyridine derivative. The presence of the bromine atom and the primary alcohol group makes it a versatile intermediate for the synthesis of more complex molecules.

Table 1: Physicochemical and Spectroscopic Data

Property	Value	Source/Method
CAS Number	1206968-77-5	Vendor Information
Molecular Formula	C ₇ H ₈ BrNO	Calculated
Molecular Weight	202.05 g/mol	Calculated
Appearance	Predicted: Colorless to light yellow oil or low melting solid	Inferred from similar compounds
Boiling Point	Not reported	-
Melting Point	Not reported	-
Solubility	Predicted: Soluble in methanol, ethanol, DMSO, and chlorinated solvents	Inferred from similar compounds
¹ H NMR (Predicted)	δ ~ 8.6 (d, 1H, H6), ~ 7.8 (dd, 1H, H4), ~ 7.5 (d, 1H, H3), ~ 3.9 (t, 2H, -CH ₂ OH), ~ 3.0 (t, 2H, -CH ₂ -Py)	Based on analysis of 2-bromopyridine and 2-(pyridin-2-yl)ethanol spectra
¹³ C NMR (Predicted)	δ ~ 160 (C2), ~ 150 (C6), ~ 140 (C4), ~ 122 (C3), ~ 120 (C5), ~ 60 (-CH ₂ OH), ~ 40 (-CH ₂ -Py)	Based on analysis of related pyridine derivatives
IR (Predicted, cm ⁻¹)	~ 3350 (O-H stretch), ~ 3050 (Aromatic C-H stretch), ~ 2930 (Aliphatic C-H stretch), ~ 1580, 1460 (C=C, C=N ring stretch), ~ 1050 (C-O stretch), ~ 600 (C-Br stretch)	Based on characteristic functional group frequencies
Mass Spec (EI, m/z)	Predicted: 201/203 (M ⁺), 170/172 ([M-CH ₂ OH] ⁺), 122 ([M-Br] ⁺)	Based on fragmentation patterns of similar compounds

Proposed Synthesis Protocols

While a specific, peer-reviewed synthesis for **2-(5-Bromopyridin-2-yl)ethanol** is not readily available, a plausible and efficient two-step synthetic route can be proposed based on established methodologies. This involves the synthesis of an intermediate ester, ethyl 2-(5-bromopyridin-2-yl)acetate, followed by its reduction to the target alcohol.

Step 1: Synthesis of Ethyl 2-(5-bromopyridin-2-yl)acetate

This step can be achieved via a Minisci-type reaction, which involves the radical acylation of a heteroaromatic base.

Experimental Protocol:

- Reagents: 5-Bromopyrimidine, Ethyl pyruvate, Ammonium persulfate, Silver nitrate, Acetic acid, Toluene, Water.
- Procedure:
 - To a biphasic solution of 5-bromopyrimidine (1.0 eq) in toluene and water, add acetic acid.
 - Add ethyl pyruvate (1.2 eq) to the mixture.
 - In a separate flask, prepare an aqueous solution of ammonium persulfate (1.5 eq) and a catalytic amount of silver nitrate.
 - Slowly add the ammonium persulfate solution to the reaction mixture at room temperature with vigorous stirring.
 - The reaction is typically stirred for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
 - Upon completion, separate the organic layer and extract the aqueous layer with toluene.
 - Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
 - Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield ethyl 2-(5-bromopyridin-2-yl)acetate.

Step 2: Reduction to 2-(5-Bromopyridin-2-yl)ethanol

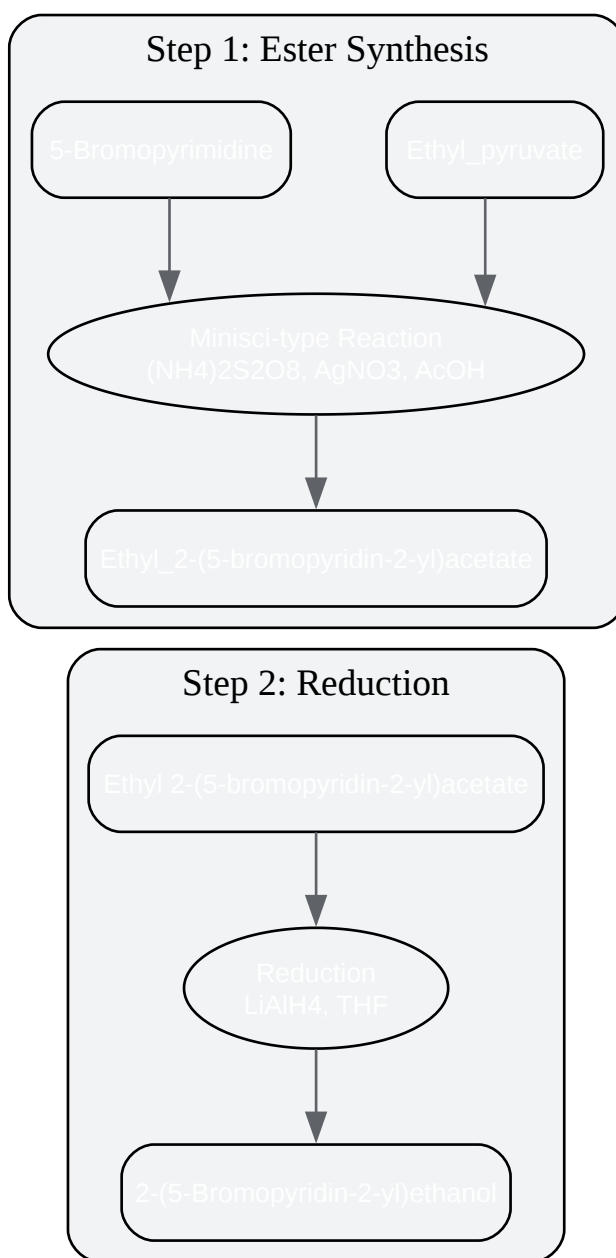
The synthesized ester is then reduced to the primary alcohol.

Experimental Protocol:

- Reagents: Ethyl 2-(5-bromopyridin-2-yl)acetate, Lithium aluminum hydride (LAH) or Sodium borohydride (NaBH_4), Anhydrous tetrahydrofuran (THF) or Ethanol, Diethyl ether, Saturated aqueous ammonium chloride.
- Procedure (using LAH):
 - To a stirred suspension of lithium aluminum hydride (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., Argon), slowly add a solution of ethyl 2-(5-bromopyridin-2-yl)acetate (1.0 eq) in anhydrous THF.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
 - Upon completion, cool the reaction mixture back to 0 °C and quench the excess LAH by the sequential and careful addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
 - Filter the resulting aluminum salts through a pad of Celite and wash the filter cake with diethyl ether.
 - Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel to afford **2-(5-Bromopyridin-2-yl)ethanol**.

Mandatory Visualizations

Proposed Synthetic Workflow



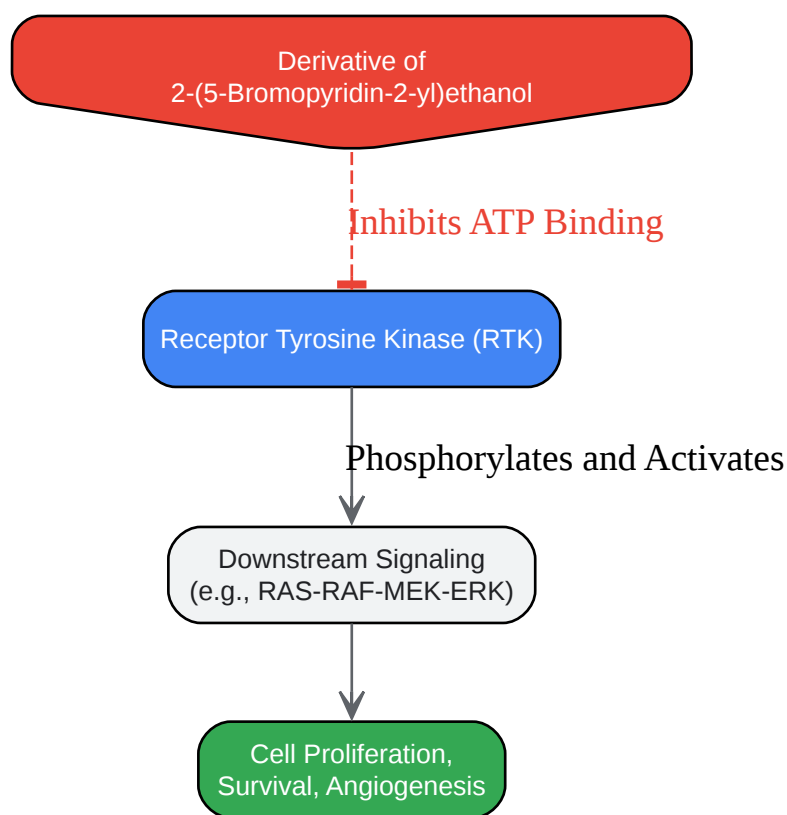
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Caption: Proposed two-step synthesis of **2-(5-Bromopyridin-2-yl)ethanol**.

Hypothetical Application in Kinase Inhibition Signaling Pathway

Derivatives of **2-(5-Bromopyridin-2-yl)ethanol** can be synthesized to act as kinase inhibitors. The bromopyridine moiety can serve as a scaffold for building molecules that target the ATP-

binding site of kinases, which are often dysregulated in diseases like cancer.



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Caption: Hypothetical inhibition of an RTK signaling pathway by a derivative.

Applications in Drug Discovery

The structural features of **2-(5-Bromopyridin-2-yl)ethanol** make it a valuable building block for the synthesis of pharmaceutical compounds.

- **Scaffold for Kinase Inhibitors:** The pyridine ring is a common motif in kinase inhibitors, often interacting with the hinge region of the ATP-binding pocket. The bromine atom at the 5-position provides a handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the exploration of different chemical spaces to enhance potency and selectivity.
- **Linker Moiety:** The ethanol side chain can be used to attach the pyridine core to other pharmacophores or to modify the solubility and pharmacokinetic properties of a lead

compound. The hydroxyl group can be readily converted into other functional groups, such as ethers, esters, or amines.

- **Fragment-Based Drug Design:** As a relatively small and functionalized molecule, it can be used as a starting point in fragment-based drug discovery campaigns to identify novel binding interactions with therapeutic targets.

In conclusion, while direct experimental data on **2-(5-Bromopyridin-2-yl)ethanol** is not extensively documented in publicly available literature, its structural characteristics and the well-established chemistry of its constituent functional groups strongly suggest its utility as a versatile intermediate in the field of drug discovery and medicinal chemistry. This guide provides a foundational understanding to aid researchers in its synthesis and application.

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